molecular formula C16H16N2O3S B486533 1-(2-Ethoxy-5-methylphenyl)sulfonylbenzimidazole CAS No. 717865-53-7

1-(2-Ethoxy-5-methylphenyl)sulfonylbenzimidazole

Cat. No.: B486533
CAS No.: 717865-53-7
M. Wt: 316.4g/mol
InChI Key: GXRKYVIPXOFNTA-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .


Synthesis Analysis

Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, o-phenylenediamine can react readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For example, vibrational spectroscopy and quantum computational studies can provide information about the optimized geometrical structure, electronic, and vibrational features .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Many benzimidazole derivatives have been found to have significant biological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their specific structures. It’s always important to refer to the Material Safety Data Sheet (MSDS) or similar documentation for specific information about a particular compound .

Future Directions

The future directions for research on benzimidazole derivatives are vast and varied. Given their wide range of biological activities, these compounds are likely to continue to be a focus of research in medicinal chemistry .

Properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-21-15-9-8-12(2)10-16(15)22(19,20)18-11-17-13-6-4-5-7-14(13)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRKYVIPXOFNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321639
Record name 1-(2-ethoxy-5-methylphenyl)sulfonylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

717865-53-7
Record name 1-(2-ethoxy-5-methylphenyl)sulfonylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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